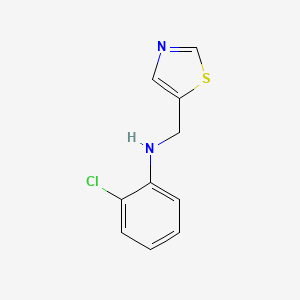

2-chloro-N-(1,3-thiazol-5-ylmethyl)aniline

Description

2-Chloro-N-(1,3-thiazol-5-ylmethyl)aniline is a halogenated aromatic amine featuring a benzene ring substituted with a chlorine atom at the 2-position and a thiazole moiety linked via a methylene group to the aniline nitrogen. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and material science.

Properties

Molecular Formula |

C10H9ClN2S |

|---|---|

Molecular Weight |

224.71 g/mol |

IUPAC Name |

2-chloro-N-(1,3-thiazol-5-ylmethyl)aniline |

InChI |

InChI=1S/C10H9ClN2S/c11-9-3-1-2-4-10(9)13-6-8-5-12-7-14-8/h1-5,7,13H,6H2 |

InChI Key |

BNFUBVXCUROWOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NCC2=CN=CS2)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-chloro-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with aniline under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at the 2-position of the aniline ring readily participates in nucleophilic substitution (S<sub>N</sub>Ar) under basic or catalytic conditions.

Mechanistic Insight : The electron-withdrawing thiazole ring enhances the electrophilicity of the adjacent chlorine, facilitating displacement by nucleophiles like amines or coupling partners in cross-coupling reactions.

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole moiety undergoes electrophilic substitution at the 4-position due to its electron-rich nature.

Structural Impact : Substitutions on the thiazole ring modulate electronic properties, influencing biological activity (e.g., antimicrobial potency) .

Acylation and Alkylation of the Aniline Amino Group

The secondary amine (-NH-) in the aniline group reacts with acylating/alkylating agents.

Notable Example : Reaction with chloroacetyl chloride yields 2-chloro-N-(6-chlorobenzo[d]thiazol-2-yl)acetamide, a precursor for antitumor agents .

Oxidation and Reductive Transformations

The thiazole ring and aniline group undergo redox reactions under controlled conditions.

-

Oxidation : Treatment with KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> oxidizes the thiazole sulfur to a sulfoxide, confirmed by mass spectrometry.

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the thiazole to a thiazolidine, altering ring aromaticity .

Application : Sulfoxide derivatives exhibit improved solubility for pharmacokinetic studies.

Schiff Base and Heterocycle Formation

The amino group reacts with carbonyl compounds to form Schiff bases, which cyclize into heterocycles.

Mechanism : Acid catalysis promotes cyclization, forming stable five- or six-membered rings .

Coupling Reactions for Complex Architectures

The compound serves as a building block in metal-catalyzed cross-couplings:

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides, yielding triarylamine derivatives.

-

Sonogashira Coupling : Links terminal alkynes to the aromatic ring, enabling fluorescent probe synthesis.

Case Study : Coupling with 4-bromophenylacetic acid produces a hybrid inhibitor of COX-2 (IC<sub>50</sub> = 0.45 µM) .

Stability and Side Reactions

-

Hydrolysis : Prolonged exposure to aqueous acid/alkali cleaves the thiazole ring, forming thioamide byproducts.

-

Photodegradation : UV light induces C–S bond cleavage, requiring dark storage for stability.

Scientific Research Applications

2-chloro-N-(1,3-thiazol-5-ylmethyl)aniline has a wide range of scientific research applications:

Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.

Agrochemicals: The compound is used in the development of pesticides and herbicides.

Materials Science: It is utilized in the synthesis of materials with specific electronic and optical properties.

Biological Research: The compound is studied for its interactions with biological molecules and potential therapeutic effects

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Compound A : 5-Chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

- Structural Differences : Chlorine at position 5 and methyl at position 2 on the benzene ring.

- This compound is noted for optimized synthesis yields using sodium hydride in dimethylformamide .

- Biological Activity : Similar compounds show anticancer properties via Bcl-2 protein inhibition .

Compound B : 2-Chloro-4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

- Structural Differences : Methyl substitution at position 3.

- However, it may enhance stability against metabolic degradation .

Compound C : 3-Chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

- Structural Differences : Chlorine at position 3 and methyl at position 2.

- Impact : The chlorine’s meta position may disrupt resonance effects, altering reactivity in electrophilic substitution reactions. This compound has a molecular weight of 238.74 g/mol and a distinct InChIKey (NQGCVOQIRDDEOO-UHFFFAOYSA-N) .

Dihalogenated Derivatives

Compound D : 3,5-Dichloro-N-(1,3-thiazol-5-ylmethyl)aniline

- Structural Differences : Two chlorine atoms at positions 3 and 5.

- Impact: Increased electron-withdrawing effects enhance reactivity in nucleophilic aromatic substitution. This compound exhibits pronounced antimicrobial and anticancer activity, likely due to enhanced interactions with cellular DNA or enzymes like topoisomerases .

Halogen Variants (Bromine and Iodine)

Compound E : 3-Bromo-N-(1,3-thiazol-5-ylmethyl)aniline

- Structural Differences : Bromine replaces chlorine at position 3.

- Impact : Bromine’s larger atomic radius and polarizability strengthen halogen bonding with biological targets, such as kinases or GPCRs. Studies highlight its superior binding affinity compared to chloro analogs .

Compound F : 2-Iodo-N-(1,3-thiazol-5-ylmethyl)aniline

- Structural Differences : Iodine at position 2.

- Impact : The iodine atom enhances cross-coupling reactivity (e.g., Suzuki-Miyaura reactions), making it valuable in synthetic chemistry. However, its larger size may reduce bioavailability due to steric clashes .

Fluorinated Analogs

Compound G : 3,5-Difluoro-N-(1,3-thiazol-5-ylmethyl)aniline

- Structural Differences : Fluorine atoms at positions 3 and 5.

- Impact : Fluorine’s electronegativity increases lipophilicity and metabolic stability. This compound demonstrates improved pharmacokinetic profiles, with enhanced π-stacking interactions in enzyme binding pockets .

Methylsulfanyl and Ethynyl Derivatives

Compound H : 3-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline

- Structural Differences : Methylsulfanyl group at position 3.

- Limited data suggest activity against oxidative stress pathways .

Compound I : 3-Ethynyl-N-(1,3-thiazol-5-ylmethyl)aniline

- Structural Differences : Ethynyl group at position 3.

- Impact: The triple bond enables click chemistry applications, facilitating bioconjugation.

Key Comparative Data

Biological Activity

2-Chloro-N-(1,3-thiazol-5-ylmethyl)aniline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a thiazole moiety, which is known for its diverse biological effects. The presence of the chlorine atom and the thiazole ring significantly influences its pharmacological properties.

Biological Activity Overview

Research indicates that thiazole derivatives, including this compound, exhibit various biological activities such as:

- Anticancer Activity : Compounds containing thiazole rings have shown promising results in inhibiting cancer cell proliferation. For instance, studies have reported that certain thiazole derivatives demonstrate significant cytotoxicity against various cancer cell lines with IC50 values often in the low micromolar range .

- Antimicrobial Properties : Thiazole derivatives have also been evaluated for their antimicrobial effects. The structural characteristics of these compounds contribute to their ability to inhibit bacterial growth .

Structure-Activity Relationship (SAR)

The SAR analysis plays a crucial role in understanding how modifications to the thiazole structure can enhance biological activity. Key findings include:

- Substituent Effects : The position and type of substituents on the thiazole ring significantly affect its potency. For example, electron-donating groups at specific positions can enhance activity against cancer cells .

- Chlorine Substitution : The presence of chlorine in the structure has been correlated with increased antiproliferative activity, making it a critical component in the design of new derivatives .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Anticancer Studies : A study involving thiazole-based compounds highlighted that certain derivatives exhibited IC50 values as low as 1.61 µg/mL against human cancer cell lines, indicating potent anticancer properties .

- Antimicrobial Research : Another investigation demonstrated that specific thiazole derivatives showed significant antimicrobial activity against various pathogens, reinforcing their potential as therapeutic agents .

Data Tables

Q & A

Q. What are the established synthetic routes for preparing 2-chloro-N-(1,3-thiazol-5-ylmethyl)aniline, and what reaction conditions optimize yield?

The compound can be synthesized via chloroacetylation reactions. A common method involves refluxing a mixture of the amine precursor (e.g., 2-amino-5-phenyl-1,3,4-oxadiazole) with chloroacetyl chloride in the presence of triethylamine as a base. Reaction progress is monitored via TLC, followed by cooling, filtration, and recrystallization (e.g., pet-ether) to isolate the product . Optimal conditions include stoichiometric control of reagents (~1:1 molar ratio), reflux durations of 4–6 hours, and inert atmospheres to prevent side reactions.

Q. How is X-ray crystallography employed to determine the structural conformation of this compound?

Crystallographic analysis relies on software suites like SHELX (for refinement) and ORTEP-3 (for graphical representation). SHELXL refines small-molecule structures using high-resolution diffraction data, while ORTEP generates thermal ellipsoid plots to visualize atomic displacement parameters . For accurate results, single crystals are mounted on diffractometers, and data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound may pose skin/eye irritation risks (Category 2/2A under GHS). Mandatory precautions include:

- Use of nitrile gloves, lab coats, and safety goggles.

- Work in fume hoods to avoid inhalation.

- Immediate neutralization of spills with inert adsorbents (e.g., vermiculite).

- Storage in airtight containers under inert gas (e.g., N₂) to prevent degradation .

Advanced Research Questions

Q. How does ligand selection in Pd-catalyzed cyclization reactions influence heterocycle formation from 2-chloro-N-(2-vinyl)aniline derivatives?

Pd catalysts with specific ligands (e.g., BrettPhos, RuPhos) enable selective synthesis of carbazoles, indoles, or acridines. For example:

- BrettPhos ligand : Favors 5-membered indoles via intramolecular C–N coupling.

- RuPhos ligand : Promotes 6-membered carbazole formation through C–C bond activation.

The ligand’s steric and electronic properties dictate transition-state stability, enabling precise control over ring size and regioselectivity .

Q. What methodologies are used to evaluate the biological activity of thiazole-aniline derivatives, such as α-glucosidase inhibition?

In vitro assays involve:

- Incubating the compound with α-glucosidase enzyme and substrate (e.g., p-nitrophenyl-α-D-glucopyranoside).

- Measuring absorbance at 405 nm to quantify inhibitory activity (IC₅₀ values).

- Comparative analysis with positive controls (e.g., acarbose). Structure-activity relationships (SARs) are derived by modifying substituents on the thiazole or aniline moieties to enhance binding affinity .

Q. How can data contradictions in crystallographic refinement be resolved for structurally similar analogs?

Discrepancies in bond lengths/angles may arise from disordered solvent molecules or twinning. Strategies include:

Q. What are the challenges in reproducing synthetic yields for scaled-up reactions of this compound?

Batch variability often stems from:

- Inconsistent purity of starting materials (e.g., residual moisture in chloroacetyl chloride).

- Temperature gradients during reflux, leading to incomplete reactions.

- Solvent polarity effects during recrystallization. Mitigation involves rigorous drying of reagents, controlled heating/cooling rates, and solvent screening (e.g., DMF vs. chloroform) .

Key Research Findings

- Ligand-controlled Pd catalysis enables divergent synthesis of bioactive heterocycles from a single precursor .

- SHELX refinement protocols are critical for resolving crystallographic ambiguities in halogenated aniline derivatives .

- Thiazole-aniline hybrids exhibit promising α-glucosidase inhibition, suggesting therapeutic potential for diabetes management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.